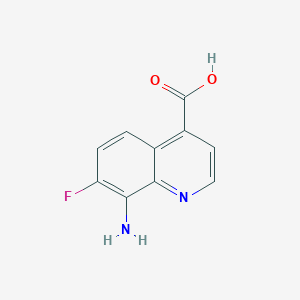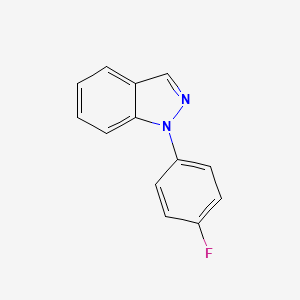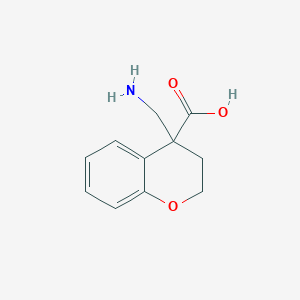
3-(Furan-2-yl)-1,8-naphthyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Furan-2-yl)-1,8-Naphthyridin-2-amin ist eine heterocyclische Verbindung, die sowohl einen Furan- als auch einen Naphthyridinring aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(Furan-2-yl)-1,8-Naphthyridin-2-amin beinhaltet typischerweise die Reaktion von 2-Aminonaphthyridin mit einem Furanderivat unter spezifischen Bedingungen. Ein übliches Verfahren ist die Kondensationsreaktion zwischen 2-Aminonaphthyridin und Furan-2-carbaldehyd in Gegenwart eines geeigneten Katalysators und Lösungsmittels. Die Reaktion wird üblicherweise unter Rückflussbedingungen durchgeführt, um eine vollständige Umwandlung der Reaktanten in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 3-(Furan-2-yl)-1,8-Naphthyridin-2-amin kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Die Verwendung von kontinuierlichen Strömungsreaktoren und optimierten Reaktionsbedingungen kann die Effizienz und Ausbeute der Verbindung verbessern. Darüber hinaus werden Reinigungsverfahren wie Kristallisation oder Chromatographie eingesetzt, um die Verbindung in hoher Reinheit zu erhalten.
Analyse Chemischer Reaktionen
Reaktionstypen
3-(Furan-2-yl)-1,8-Naphthyridin-2-amin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Der Furanring kann oxidiert werden, um Furan-2,3-dion-Derivate zu bilden.
Reduktion: Der Naphthyridinring kann reduziert werden, um Dihydronaphthyridin-Derivate zu bilden.
Substitution: Elektrophile Substitutionsreaktionen können am Naphthyridinring auftreten, was zur Bildung verschiedener substituierter Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden unter sauren Bedingungen verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden unter wasserfreien Bedingungen eingesetzt.
Substitution: Elektrophile Reagenzien wie Halogene oder Nitrogruppen können unter Verwendung geeigneter Katalysatoren und Lösungsmittel eingeführt werden.
Hauptprodukte, die gebildet werden
Oxidation: Furan-2,3-dion-Derivate.
Reduktion: Dihydronaphthyridin-Derivate.
Substitution: Verschiedene substituierte Naphthyridin-Derivate, abhängig vom verwendeten elektrophilen Reagenz.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-1,8-Naphthyridin-2-amin hat mehrere wissenschaftliche Forschungsanwendungen:
Medizinische Chemie: Es wird auf sein Potenzial als antimikrobielles und Antikrebsmittel untersucht, da es in der Lage ist, mit biologischen Zielstrukturen zu interagieren.
Organische Synthese: Die Verbindung dient als Baustein für die Synthese komplexerer heterocyclischer Verbindungen.
Materialwissenschaften: Es wird auf sein Potenzial für die Entwicklung organischer elektronischer Materialien und Sensoren untersucht.
Wirkmechanismus
Der Wirkmechanismus von 3-(Furan-2-yl)-1,8-Naphthyridin-2-amin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. In der medizinischen Chemie kann es die Aktivität bestimmter Enzyme oder Proteine hemmen, was zu antimikrobiellen oder Antikrebswirkungen führt. Der Furan- und der Naphthyridinring ermöglichen es der Verbindung, an aktiven Zentren von Enzymen zu binden und deren normale Funktion zu stören.
Wissenschaftliche Forschungsanwendungen
3-(Furan-2-yl)-1,8-naphthyridin-2-amine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Materials Science: It is explored for its potential use in the development of organic electronic materials and sensors.
Wirkmechanismus
The mechanism of action of 3-(Furan-2-yl)-1,8-naphthyridin-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The furan and naphthyridine rings allow the compound to bind to active sites of enzymes, disrupting their normal function.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(Furan-2-yl)propansäure: Ein weiteres Furanderivat mit unterschiedlichen funktionellen Gruppen.
1,8-Naphthyridin-Derivate: Verbindungen mit ähnlichen Naphthyridinringen, aber unterschiedlichen Substituenten.
Einzigartigkeit
3-(Furan-2-yl)-1,8-Naphthyridin-2-amin ist einzigartig aufgrund der Kombination des Furan- und des Naphthyridinrings in einem einzigen Molekül. Diese Doppelringstruktur verleiht einzigartige chemische und biologische Eigenschaften, was es zu einer wertvollen Verbindung für verschiedene Anwendungen macht.
Eigenschaften
CAS-Nummer |
60467-65-4 |
|---|---|
Molekularformel |
C12H9N3O |
Molekulargewicht |
211.22 g/mol |
IUPAC-Name |
3-(furan-2-yl)-1,8-naphthyridin-2-amine |
InChI |
InChI=1S/C12H9N3O/c13-11-9(10-4-2-6-16-10)7-8-3-1-5-14-12(8)15-11/h1-7H,(H2,13,14,15) |
InChI-Schlüssel |
DVGBMEUGXCWGLT-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=CC(=C(N=C2N=C1)N)C3=CC=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-5H-chromeno[4,3-D]pyrimidin-5-one](/img/structure/B11893101.png)


![2-(3H-Imidazo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11893120.png)



![2,3-Dihydronaphtho[2,3-b][1,4]dioxine-6-carbonitrile](/img/structure/B11893136.png)


![6-((4-Methylpyrimidin-2-yl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11893146.png)



